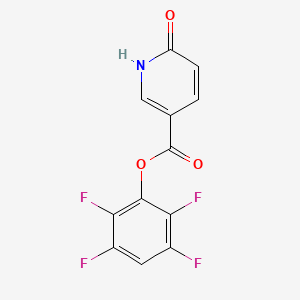
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is a fluorinated aromatic ester. This compound is characterized by the presence of four fluorine atoms on the phenyl ring and a hydroxynicotinate moiety. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate typically involves the esterification of 2,3,5,6-tetrafluorophenol with 6-hydroxynicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent compound in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenyl moiety but lacks the nicotinate group.
6-Hydroxynicotinic Acid: Contains the hydroxynicotinate moiety but lacks the tetrafluorophenyl group.
2,3,5,6-Tetrafluoroterephthalaldehyde: Another fluorinated aromatic compound with distinct chemical properties.
Uniqueness
2,3,5,6-Tetrafluorophenyl 6-Hydroxynicotinate is unique due to the combination of the tetrafluorophenyl and hydroxynicotinate groups. This dual functionality imparts unique reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H5F4NO3 |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C12H5F4NO3/c13-6-3-7(14)10(16)11(9(6)15)20-12(19)5-1-2-8(18)17-4-5/h1-4H,(H,17,18) |
InChI Key |
KHFXCGCDJWFQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


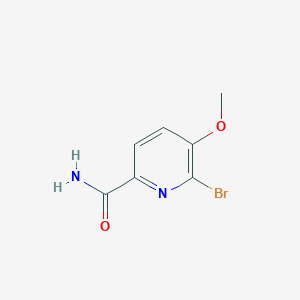
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)


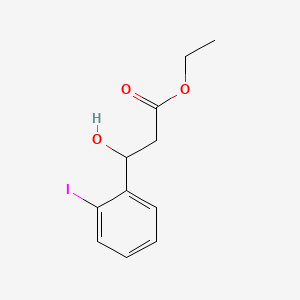
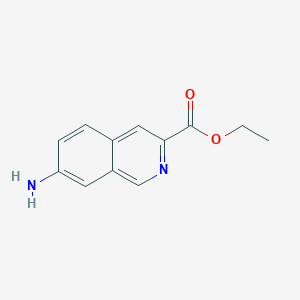
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)

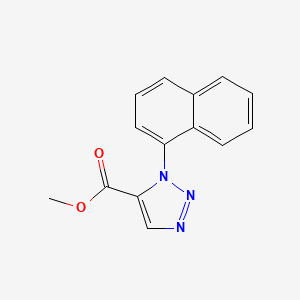

![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)

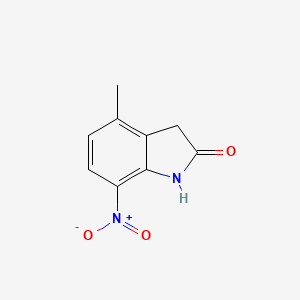
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)
